REACTION_CXSMILES
|
[Li].[Li].[CH-:3]1[CH:7]=[CH:6][CH:5]=[CH:4]1.[CH-:8]1[CH:12]=[CH:11][CH:10]=[CH:9]1.[Fe+2:13].[CH3:14][N:15]([CH3:21])[CH2:16][CH2:17][N:18]([CH3:20])[CH3:19].C([Li:26])CCC.[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Fe+2]>CCCCCC>[Li:26][C-:3]1[CH:7]=[CH:6][CH:5]=[CH:4]1.[C-:8]1([Li:26])[CH:12]=[CH:11][CH:10]=[CH:9]1.[Fe+2:13].[CH3:14][N:15]([CH3:21])[CH2:16][CH2:17][N:18]([CH3:20])[CH3:19] |f:0.1.2.3.4,7.8.9,11.12.13,^1:0,1|
|
Name
|
ferrocene dilithium
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Li].[Li].[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Fe+2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(CCN(C)C)C
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Type
|
CUSTOM
|
Details
|
a strong stirring of the solution
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was prepared
|
Type
|
WAIT
|
Details
|
After one night
|
Type
|
CUSTOM
|
Details
|
were recovered
|
Type
|
FILTRATION
|
Details
|
by filtering the solution on a fritted glass of porosity No 4
|
Type
|
CUSTOM
|
Details
|
After drying under vacuum
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
[Li][C-]1C=CC=C1.[C-]1(C=CC=C1)[Li].[Fe+2]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 28.4 g |
Name
|
|
Type
|
product
|
Smiles
|
CN(CCN(C)C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 66% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |